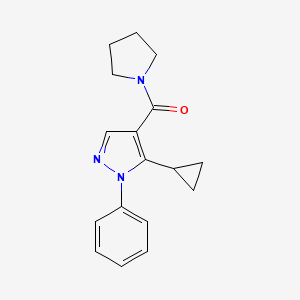![molecular formula C13H23NO3 B7502563 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one, also known as DADLE, is a synthetic opioid peptide that has been widely studied for its potential use in scientific research. This compound is known to have a high affinity for the delta opioid receptor, and it has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one involves its binding to the delta opioid receptor. This binding activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of ion channel activity. This ultimately results in the reduction of pain and other physiological effects.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to have potent analgesic effects, as well as anti-inflammatory and anti-nociceptive effects. This compound has also been shown to have effects on mood regulation and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one in lab experiments is its high affinity for the delta opioid receptor, which allows for specific targeting of this receptor. However, one limitation is that this compound has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Orientations Futures
There are a number of future directions for research on 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one. One area of interest is the potential use of this compound in the treatment of pain and other conditions. Another area of interest is the development of more stable analogs of this compound that can be used in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one involves the reaction of a spirocyclic lactone with a primary amine. The lactone is first reduced to the corresponding diol, which is then reacted with the primary amine to form the spirocyclic amine. The amine is then acylated with 3,3-dimethylbutanone to yield the final product, this compound.
Applications De Recherche Scientifique
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one has been widely studied for its potential use in scientific research. It has been shown to have a high affinity for the delta opioid receptor, which is involved in pain relief, mood regulation, and other physiological processes. This compound has been used in a range of studies to investigate the role of the delta opioid receptor in these processes.
Propriétés
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)10-11(15)14-6-4-13(5-7-14)16-8-9-17-13/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJCENKQLQQNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
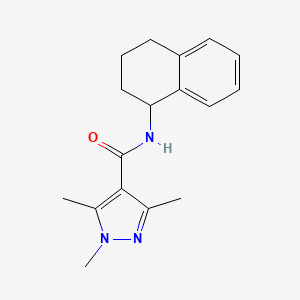
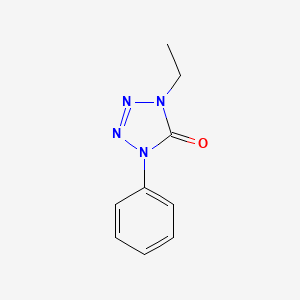
![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)
![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)

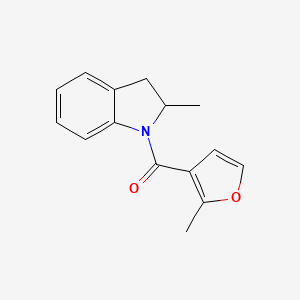
![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)

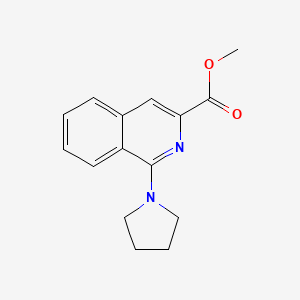
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
